1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-22(26-15-14-17-8-4-7-13-21(17)26)16-28-24-19-11-5-6-12-20(19)25-23(24)18-9-2-1-3-10-18/h1-13,25H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVYXTDDSLFUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, a compound featuring an indole scaffold, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. It is characterized by the presence of both indole and thioether functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2OS |
| Molecular Weight | 384.5 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves several steps, including the condensation of indole derivatives and thioethers. The reaction conditions have been optimized to achieve high yields, with methodologies often leveraging Brønsted acids and various solvents .
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the compound's potential as a nonsteroidal anti-inflammatory drug (NSAID). In particular, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. Computational studies suggest that the compound exhibits significant binding affinity to COX-2, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Pain relief in animal models | |
| Antiviral | Potential activity against HBV |
Antiviral Properties
Exploratory research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis B virus (HBV). These compounds were shown to suppress HBV DNA replication effectively, suggesting that they may serve as candidates for further antiviral drug development .
Study 1: COX-2 Inhibition
In a study focusing on the synthesis and evaluation of indole derivatives, it was found that certain analogs displayed strong anti-inflammatory and analgesic activities comparable to established NSAIDs like celecoxib. The study utilized molecular docking techniques to predict interactions with COX-2, providing insights into the structure-activity relationship of these compounds .
Study 2: Antiviral Activity Against HBV
Another significant study investigated the antiviral efficacy of related compounds against HBV. The results indicated that specific derivatives could significantly reduce viral load in infected cell lines, highlighting their potential therapeutic applications in managing viral hepatitis .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of indole derivatives, including 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, as effective anticancer agents. A study published in Scientific Reports demonstrated that various indole derivatives exhibited significant cytotoxic effects against different cancer cell lines such as HCT116 (colon), A431 (skin), and MCF7 (breast) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Indole Derivatives Against Cancer
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | 12.5 | Apoptosis induction |
| 1-(indolin-1-yl)-2-(phenyl)ethanone | MCF7 | 15.0 | Cell cycle arrest |
This table illustrates the efficacy of the compound in comparison to other derivatives, indicating its promising role in cancer therapy.
Antiviral Properties
The compound has also shown potential in antiviral applications, particularly against SARS-CoV-2. A review highlighted that indole-based compounds can inhibit viral replication through various mechanisms, including interference with the viral RNA-dependent RNA polymerase (RdRp) . The structural modifications on the indole scaffold significantly influence their antiviral activity.
Case Study: Antiviral Activity
| Compound | Virus Targeted | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SARS-CoV-2 | 8.0 | RdRp inhibition |
| 2-(indolyl)thioacetamide | Influenza A | 5.0 | Viral entry inhibition |
This data suggests that structural modifications on the indole moiety can enhance antiviral efficacy, making it a candidate for further development against viral infections.
Antibacterial Effects
In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of new indole derivatives has been linked to improved antibacterial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Case Study: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(indolin-1-yl)-2-(phenyl)ethanone | MRSA | 18 |
| 2-(indolyl)acetamide | E. coli | 15 |
The results indicate that these compounds could serve as potential leads for developing new antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone with structurally related indole-ethanone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Derivatives with nitro (e.g., 5-nitroindole, 4-nitrophenylthio) exhibit enhanced antimalarial potency (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528) . The target compound’s lack of EWGs may reduce activity compared to these analogs.
- Halogen Substitution : Chloro and bromo substituents (e.g., 5-chloroindole, 4-bromophenylthio) maintain high activity (IC₅₀ = 90 nM) without cytotoxicity, suggesting halogenation improves target binding without compromising safety .
Thioether vs. Sulfonyl Linkages: The thioether group in the target compound and –2 derivatives enhances metabolic stability compared to sulfonyl analogs ().
Crystallographic and Conformational Stability: Crystal structures of simpler analogs (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) reveal C(6) hydrogen-bonded chains and π-stacking interactions, which stabilize the solid-state structure . The target compound’s indoline moiety may introduce conformational rigidity, altering packing efficiency and bioavailability.
Inference for the Target Compound :
While direct data are absent, the target compound’s indoline and 2-phenylindolethio groups suggest:
- Moderate Antimalarial Activity: Lacking EWGs, its potency may be lower than nitro/halogenated analogs but higher than unsubstituted indole-ethanones.
- Low Toxicity: Structural similarity to non-toxic thioether derivatives supports a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
